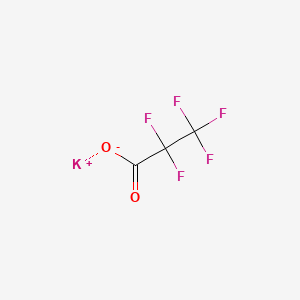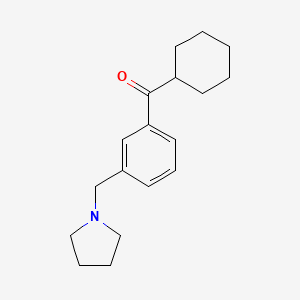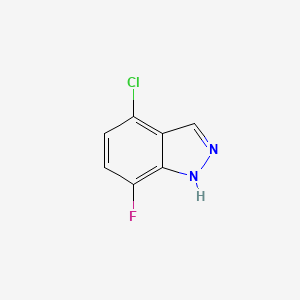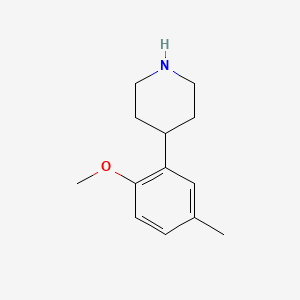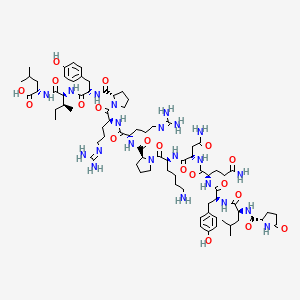![molecular formula C6H5ClN4O B1604121 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 65866-54-8](/img/structure/B1604121.png)
6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Overview
Description
“6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” is a chemical compound with the molecular formula C5H3ClN4O . It is a member of the triazolo[4,3-b]pyridazine class of compounds .
Synthesis Analysis
The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . For example, a compound was synthesized by chlorination at 70-75°C, and a higher temperature decreased its yield . The key intermediate was prepared by reaction with NH2NHCO2C2H5 in 1-butanol .Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The exact molecular structure of “this compound” would require more specific information or computational chemical data .Chemical Reactions Analysis
Triazole compounds are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors . They have been synthesized as potential antiviral and antimicrobial agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.55652 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or resources .Scientific Research Applications
Synthesis and Structural Analysis
6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound with significant pharmaceutical importance due to its structural characteristics and biological properties. Its synthesis involves treating specific precursor compounds in dry conditions with a series of reagents to achieve the desired compound. The synthesized compound's structure is elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD). Density functional theory (DFT) calculations are carried out to compare theoretical and experimental values, including HOMO-LUMO energy gap and global reactivity descriptors. The compound exhibits specific intermolecular interactions, including C-H...N hydrogen bonds and C-Cl...cg interactions, which are analyzed through Hirshfeld surface analysis and energy frameworks to understand molecular packing (Sallam et al., 2021).
Biological Activities and Applications
Research on derivatives of this compound has shown considerable biological properties, such as anti-tumor and anti-inflammatory activities. The compounds undergo DFT calculations to determine quantum chemical parameters and are characterized by single crystal X-ray diffraction technique to analyze intermolecular hydrogen bonds and molecular packing strength. These studies highlight the potential therapeutic applications of these compounds in treating various diseases due to their significant biological activities (Sallam et al., 2021).
Antimicrobial Activities
Some derivatives of this compound have been synthesized and tested for their antimicrobial activities. These studies involve creating various compounds starting from 6-chloropyridazin-3-(2H)-thione and testing their effectiveness against gram-positive and gram-negative bacteria as well as fungi. The results of these studies indicate that certain compounds possess high response rates against these microorganisms, suggesting their potential use as antimicrobial agents (El-Salam et al., 2013).
Nucleophilic Substitution and Molecular Aggregation
The nucleophilic substitution reactions and molecular aggregation of this compound derivatives are significant for understanding their chemical behavior and potential applications. These studies involve synthesizing the compound and its derivatives, measuring their lipophilicities, and analyzing the intermolecular interactions and crystal structures. Such research provides insights into the chemical properties and reactivity of these compounds, which is essential for developing new pharmaceuticals and materials (Katrusiak & Katrusiak, 2010).
Future Directions
The future directions for “6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” and similar compounds could involve further exploration of their potential biological activities. For instance, triazole compounds have been synthesized as potential antiviral and antimicrobial agents , and they could be further studied for these and other potential applications.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Biochemical Analysis
Biochemical Properties
6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thus preventing the phosphorylation of key proteins required for cell cycle progression . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the cell cycle and promoting cell death pathways . The compound has been shown to affect cell signaling pathways, particularly those involved in cell proliferation and survival. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming stable complexes that inhibit the enzyme’s activity . This binding prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . The compound also interacts with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses . These interactions are facilitated by the compound’s unique chemical structure, which allows it to form multiple hydrogen bonds and hydrophobic interactions with its targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of CDK2 activity and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also be found in the nucleus, where it modulates gene expression and other nuclear processes . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
6-chloro-2-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-10-6(12)11-5(9-10)3-2-4(7)8-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZYQQYVGWIFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629491 | |
| Record name | 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65866-54-8 | |
| Record name | 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
